8-Isopropyl-3,4-dihydrocarbostyril

Description

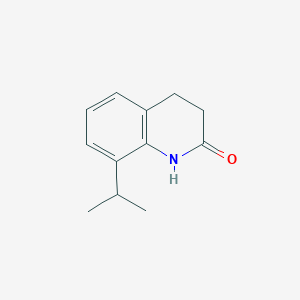

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

8-propan-2-yl-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C12H15NO/c1-8(2)10-5-3-4-9-6-7-11(14)13-12(9)10/h3-5,8H,6-7H2,1-2H3,(H,13,14) |

InChI Key |

YZHFYSHUIUFYSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC2=C1NC(=O)CC2 |

Origin of Product |

United States |

Contextualization Within the Dihydrocarbostyril Chemical Class

The foundational structure of 8-Isopropyl-3,4-dihydrocarbostyril is the 3,4-dihydrocarbostyril skeleton. Also known as 3,4-dihydro-2(1H)-quinolinone, this heterocyclic scaffold is a derivative of quinoline (B57606). Carbostyril (or 2-quinolinone) and its related structures are significant components in both natural products and synthetic physiologically active substances. nih.gov The 3,4-dihydro form indicates a partial saturation of the pyridine (B92270) ring of the quinoline system. ontosight.ai

This core structure is recognized in drug design as a valuable building block, scaffold, and pharmacophore. nih.gov The inherent properties of the carbostyril unit, such as the fixed cis form of the internal lactam amide group, offer distinct structural features that can be exploited in designing molecules to fit the specific spatial orientations of biological targets like enzyme active sites. nih.gov The versatility of the carbostyril skeleton allows for substitutions at various positions, enabling the fine-tuning of a compound's physicochemical and pharmacological properties. nih.gov This adaptability has led to the investigation of numerous carbostyril derivatives for their potential to improve absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drug candidates. nih.gov

Significance of the Isopropyl Moiety in Medicinal Chemistry Scaffolds

The substituent at the 8-position of the dihydrocarbostyril core is an isopropyl group. In medicinal chemistry, the incorporation of an isopropyl moiety ((CH₃)₂CH-) can have profound effects on a molecule's properties. The isopropyl group is a small, branched alkyl group that is lipophilic, meaning it can increase the molecule's affinity for nonpolar environments, such as cell membranes. This can influence the compound's absorption and distribution within the body.

The steric bulk of the isopropyl group can also play a crucial role in a molecule's interaction with its biological target. It can provide a better fit for a hydrophobic pocket in a receptor or enzyme, thereby enhancing binding affinity and potency. Furthermore, the isopropyl group can act as a metabolic shield, protecting adjacent functional groups from enzymatic degradation and potentially prolonging the compound's duration of action.

An example of the importance of an isopropyl group can be seen in the development of the non-selective, irreversible monoamine oxidase inhibitor (MAOI) iproniazid (B1672159). wikipedia.org In this case, the isopropyl hydrazine (B178648) moiety was found to be essential for the inhibition of monoamine oxidase activity. wikipedia.org The metabolism of iproniazid can lead to the formation of an isopropyl radical, which is a reactive species. wikipedia.org While this reactivity was linked to hepatotoxicity in the case of iproniazid, it underscores the significant impact an isopropyl group can have on a molecule's biological activity and metabolic fate. wikipedia.org

Overview of Established Biological Activities Associated with Dihydrocarbostyril Derivatives

Strategies for Regioselective Isopropyl Introduction at the C-8 Position

Achieving the selective placement of an isopropyl group at the C-8 position of the dihydrocarbostyril nucleus is a critical challenge in the synthesis of the target molecule. Researchers have approached this through both pre-functionalization of starting materials and direct C-H functionalization of the quinoline (B57606) ring.

Pre-functionalization Approaches to the Dihydrocarbostyril Nucleus

This strategy involves incorporating the isopropyl group into one of the precursors before the formation of the quinolone ring. A common method begins with an appropriately substituted aniline (B41778), where the isopropyl group is already present at the position that will become C-8 of the final dihydrocarbostyril. For instance, 2-isopropylaniline (B1208494) can serve as a key starting material. This pre-functionalized precursor then undergoes reactions to build the rest of the heterocyclic ring.

Direct Alkylation or Coupling Reactions at C-8

Direct C-H functionalization has emerged as a powerful tool for the regioselective modification of heterocyclic compounds like quinolines. nih.gov Transition-metal catalysis, particularly with rhodium, has been effectively used for the C-8 functionalization of quinoline N-oxides. nih.govresearchgate.net The N-oxide group acts as a directing group, facilitating the selective introduction of substituents at the C-8 position. nih.govresearchgate.net While these methods often focus on arylation or the introduction of other functional groups, the principles can be adapted for alkylation. For instance, a rhodium(III)-catalyzed C-H alkylation of quinoline N-oxides at the C-8 position using diazo compounds has been reported, offering a direct route to 8-substituted quinoline derivatives. researchgate.net Subsequent reduction of the quinolone ring would then yield the desired 8-isopropyl-3,4-dihydrocarbostyril.

Multistep Synthesis of the 3,4-Dihydrocarbostyril Core

Cyclization Reactions for Quinolone Ring Formation

Several classic and modern cyclization methods can be employed to form the quinolone ring system. One common approach is the Conrad-Limpach synthesis, where an aniline (in this case, 2-isopropylaniline) is reacted with a β-ketoester. The resulting β-arylaminoacrylate can then be cyclized under thermal conditions to afford the corresponding 4-hydroxy-quinolone.

Another versatile method is the radical cyclization of α-halo-ortho-alkenyl anilides, which can produce 3,4-dihydroquinolin-2-ones in high yields. nih.gov Palladium-catalyzed [4+2] cycloaddition reactions of vinyl benzoxazinanones with α-alkylidene succinimides also provide an efficient route to 3,4-dihydroquinolones. acs.org

| Cyclization Method | Description | Key Features |

| Conrad-Limpach Synthesis | Reaction of an aniline with a β-ketoester followed by thermal cyclization. | Well-established, suitable for substituted anilines. |

| Radical Cyclization | Cyclization of α-halo-ortho-alkenyl anilides. nih.gov | High yields, can be stereoselective. nih.gov |

| Pd-catalyzed [4+2] Cycloaddition | Reaction of vinyl benzoxazinanones with α-alkylidene succinimides. acs.org | Mild conditions, high yields, and excellent diastereoselectivities. acs.org |

| Bischler-Napieralski type reactions | Can be used for the synthesis of related dihydroisoquinolines and adapted for dihydroquinolones. organic-chemistry.org | Often requires activating agents like Tf2O. organic-chemistry.org |

Reduction Strategies for the Dihydrocarbostyril System

Once the quinolone ring is formed, reduction is necessary to obtain the 3,4-dihydrocarbostyril structure. This typically involves the reduction of the C3-C4 double bond. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source is a common and effective method. Other reducing agents can also be employed depending on the specific substrate and desired selectivity. For example, the reduction of a 4-hydroxy-quinolone can be achieved through initial conversion of the hydroxyl group to a more readily reducible group, followed by reduction.

Derivatization of the this compound Scaffold

Functional Group Interconversions on the Isopropyl Group

The isopropyl group at the 8-position of the 3,4-dihydrocarbostyril ring system is a key feature that can be chemically modified to generate a variety of analogs. Benzylic oxidation is a primary method for such transformations, leveraging the increased reactivity of the C-H bonds adjacent to the aromatic ring.

One common transformation is the oxidation of the isopropyl group to a tertiary alcohol. This can be achieved using molecular oxygen in the presence of an aqueous alkali solution. google.comgoogle.com This process converts the isopropyl group into a 2-hydroxy-2-propyl group. google.comepo.org The reaction is typically carried out under controlled temperature and pressure to minimize the formation of byproducts. google.com Another approach involves the use of oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), which can oxidize the benzylic position. masterorganicchemistry.com While effective, these strong oxidants can sometimes lead to over-oxidation to form a carboxylic acid if a benzylic proton is present. masterorganicchemistry.com

The oxidation of isopropylarenes can also lead to the formation of ketones. The cumene (B47948) process, which involves the oxidation of isopropylbenzene to cumene hydroperoxide followed by acid-catalyzed rearrangement, is a well-known industrial method that produces phenol (B47542) and acetone. quora.comvedantu.com While the primary goal of this process is not the isolation of the ketone derived from the starting material, the underlying principles of benzylic oxidation are relevant. For the synthesis of a ketone analog of this compound, more controlled oxidation methods would be employed. For instance, metal-catalyzed oxidations using catalysts based on manganese, copper, or other transition metals with oxidants like tert-butyl hydroperoxide (TBHP) have been shown to be effective for the oxidation of alkylarenes to ketones. rsc.orgnih.gov

The benzylic position of the isopropyl group can also be a site for halogenation. For instance, benzylic bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator like light (hν) or a peroxide. masterorganicchemistry.com This reaction selectively introduces a bromine atom at the benzylic carbon, which can then serve as a handle for further functionalization through nucleophilic substitution or elimination reactions.

| Transformation | Reagents and Conditions | Product Functional Group | Reference(s) |

| Oxidation to Tertiary Alcohol | Molecular oxygen, aqueous alkali | 2-hydroxy-2-propyl | google.comgoogle.comepo.org |

| Oxidation to Ketone | Metal catalysts (e.g., Mn, Cu) with TBHP | Acetyl | rsc.orgnih.gov |

| Benzylic Bromination | N-bromosuccinimide (NBS), light (hν) | Bromoalkyl | masterorganicchemistry.com |

Modifications at Other Positions of the Carbostyril Nucleus

Modifications at positions other than the isopropyl-bearing C8 are crucial for creating a diverse library of analogs. These modifications can involve the introduction, removal, or alteration of substituents on both the aromatic and the lactam rings of the dihydrocarbostyril nucleus.

The aromatic ring can be functionalized through electrophilic aromatic substitution reactions. For example, nitration, halogenation, sulfonation, and Friedel-Crafts reactions can introduce a variety of substituents at the 5, 6, and 7-positions, with the directing effects of the existing substituents guiding the regioselectivity. The synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) and its subsequent transformations illustrate how a substituent on the aromatic ring can be introduced and further modified. nih.gov

The nitrogen atom of the lactam can be alkylated or acylated. For instance, N-alkylation can be achieved by treating the dihydrocarbostyril with an alkyl halide in the presence of a base. A patent for 3,4-dihydrocarbostyril derivatives describes the preparation of various analogs by reacting 8-amino-5-hydroxy-3,4-dihydrocarbostyril with different electrophiles, showcasing the feasibility of modifications at multiple positions. google.com

The methylene (B1212753) groups at the C3 and C4 positions of the lactam ring can also be functionalized. For example, the synthesis of 3-substituted 4-hydroxyquinolin-2(1H)-ones demonstrates that the C3 position is amenable to various chemical transformations. scispace.com

| Position | Type of Modification | Example Reaction | Potential Functional Groups | Reference(s) |

| Aromatic Ring (C5, C6, C7) | Electrophilic Aromatic Substitution | Nitration (HNO₃, H₂SO₄) | Nitro, Halogen, Sulfonic acid, Acyl | nih.gov |

| Lactam Nitrogen (N1) | Alkylation/Acylation | Reaction with alkyl halide and base | Alkyl, Acyl | google.com |

| Lactam Ring (C3) | Various C-C and C-X bond formations | Knoevenagel condensation | Alkylidene, Substituted alkyl | scispace.com |

Stereoselective Synthesis Approaches for Chiral Analogs

If a substituent is introduced at the C3 or C4 position, or if the substituent on the isopropyl group creates a chiral center, stereoselective synthesis becomes important for obtaining enantiomerically pure compounds.

One approach to stereoselective synthesis is the use of chiral catalysts. For example, rhodium-catalyzed asymmetric arylation has been successfully employed in the synthesis of chiral 4-alkyl-3,4-dihydrocoumarins. nih.gov This methodology could potentially be adapted for the asymmetric synthesis of this compound analogs with a chiral center at the C4 position. The use of chiral ligands with the metal catalyst directs the reaction to favor the formation of one enantiomer over the other.

Another strategy is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been used in the stereoselective synthesis of various heterocyclic compounds.

Diastereoselective hydrogenation is another powerful tool. If a double bond is introduced into the lactam ring, its reduction can be controlled to produce a specific stereoisomer. For instance, the stereodivergent synthesis of cis- and trans-4-substituted prolinols was achieved by the diastereoselective hydrogenation of a common intermediate using different catalysts. elsevierpure.com

Finally, chiral resolution of a racemic mixture can be employed. This involves separating the enantiomers using techniques such as crystallization with a chiral resolving agent or chiral chromatography.

| Approach | Description | Example | Reference(s) |

| Chiral Catalysis | Use of a chiral metal-ligand complex to catalyze a reaction enantioselectively. | Rh-catalyzed asymmetric arylation for dihydrocoumarins. | nih.gov |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct a stereoselective transformation. | Widely used in asymmetric synthesis. | General |

| Diastereoselective Hydrogenation | Stereocontrolled reduction of a double bond to form a specific stereoisomer. | Synthesis of cis- and trans-4-substituted prolinols. | elsevierpure.com |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Crystallization with a chiral acid or base, or chiral HPLC. | General |

Purification and Characterization Techniques (Methodological Aspects)

The purification and characterization of this compound and its analogs are essential to confirm their identity and purity.

Purification: Common purification techniques include recrystallization, column chromatography, and distillation. Recrystallization is often effective for solid compounds, where a suitable solvent system is chosen to dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the solution. Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase and an appropriate eluent system, is a versatile method for separating the desired product from byproducts and unreacted starting materials. For liquid compounds, distillation under reduced pressure can be used for purification.

Characterization: A combination of spectroscopic and analytical methods is used for the structural elucidation and characterization of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the structure of organic molecules. nih.govacs.orgresearchgate.netacs.org For this compound, ¹H NMR would show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), the aromatic protons, and the protons of the dihydro-lactam ring. Two-dimensional NMR techniques like COSY and HMQC can be used to establish the connectivity between protons and carbons. nih.govacs.org

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, characteristic absorption bands would be observed for the N-H bond of the lactam, the C=O (amide) bond, and the C-H bonds of the aromatic and aliphatic parts of the molecule.

Melting Point: For solid compounds, the melting point is a useful indicator of purity. A sharp melting point range suggests a pure compound.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which can be compared with the calculated values for the proposed structure.

| Technique | Information Obtained |

| ¹H and ¹³C NMR | Structural elucidation, connectivity of atoms |

| Mass Spectrometry (MS/HRMS) | Molecular weight, elemental composition |

| Infrared (IR) Spectroscopy | Presence of functional groups |

| Melting Point | Purity of solid compounds |

| Elemental Analysis | Elemental composition |

Mechanistic Elucidation of 8 Isopropyl 3,4 Dihydrocarbostyril Actions

Molecular Target Identification and Validation

There is no available information in the scientific literature identifying or validating the specific molecular targets of 8-Isopropyl-3,4-dihydrocarbostyril.

Biochemical Pathway Modulation (e.g., Cell Wall Biosynthesis)

No studies have been found that describe the modulation of any biochemical pathways, including cell wall biosynthesis, by this compound.

Cellular Effects and Phenotypic Changes Induced by the Compound

Detailed descriptions and data regarding the cellular effects and phenotypic changes induced by this compound are not present in the available scientific research.

Resistance Mechanisms and Adaptation in Target Organisms

There is no documented information on the development of resistance to this compound or the mechanisms of adaptation in any target organisms.

Structure Activity Relationship Sar Analysis of 8 Isopropyl 3,4 Dihydrocarbostyril and Analogs

Impact of the Isopropyl Group at C-8 on Biological Activity and Selectivity

The presence and nature of the substituent at the C-8 position of the dihydrocarbostyril ring are critical determinants of biological activity and receptor selectivity. The isopropyl group, being a bulky and lipophilic moiety, is expected to significantly influence the compound's interaction with its biological target.

The size and shape of the C-8 substituent can dictate the binding orientation of the molecule within a receptor pocket. A bulky group like isopropyl may provide a crucial hydrophobic interaction with a corresponding nonpolar region of the target protein, thereby enhancing binding affinity. Conversely, if the binding pocket is sterically constrained, a large substituent at this position could be detrimental to activity.

The electronic properties of the C-8 substituent also play a role. The isopropyl group is an electron-donating group, which can modulate the electron density of the aromatic ring system and, consequently, its interaction with the receptor.

Future research should focus on a systematic exploration of various alkyl and functional groups at the C-8 position to create a comprehensive SAR profile. This would involve synthesizing and testing analogs with smaller (e.g., methyl, ethyl) and larger (e.g., tert-butyl, phenyl) substituents, as well as groups with varying electronic properties (e.g., methoxy, halogen).

Table 1: Hypothetical Impact of C-8 Substituents on Biological Activity

| C-8 Substituent | Size | Lipophilicity | Electronic Effect | Predicted Biological Activity |

| H | Small | Low | Neutral | Low |

| Methyl | Small | Moderate | Electron-donating | Moderate |

| Isopropyl | Moderate | High | Electron-donating | High (Hypothesized) |

| tert-Butyl | Large | Very High | Electron-donating | Variable (potential steric hindrance) |

| Methoxy | Small | Moderate | Electron-donating (mesomeric), Electron-withdrawing (inductive) | Moderate to High |

| Chloro | Small | Moderate | Electron-withdrawing | Moderate |

Influence of Substitutions on the Dihydrocarbostyril Nucleus (e.g., C-5, C-6, C-7)

For instance, introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., amino, hydroxyl groups) at these positions can fine-tune the electronic character of the aromatic ring. This, in turn, can affect key interactions with the target receptor, such as hydrogen bonding or pi-stacking.

Table 2: Potential Effects of Substitutions on the Dihydrocarbostyril Nucleus

| Position of Substitution | Type of Substituent | Potential Impact on Activity |

| C-5 | Electron-withdrawing (e.g., F, Cl) | May enhance binding through specific interactions. |

| C-6 | Electron-donating (e.g., OCH3) | Could increase electron density and modulate receptor interactions. |

| C-7 | Bulky group | May introduce steric clashes or beneficial hydrophobic interactions. |

Role of Side Chain Modifications on Potency and Efficacy

While the core dihydrocarbostyril scaffold provides the fundamental framework for receptor interaction, modifications to any appended side chains can significantly modulate potency and efficacy. The nature of the side chain, its length, flexibility, and the presence of functional groups are all critical parameters to consider.

A common strategy in drug design is to explore different side chains to optimize interactions with secondary binding pockets on the target protein. For example, incorporating a basic amine into a side chain could introduce a favorable ionic interaction with an acidic residue in the receptor.

The length and flexibility of the side chain are also important. A longer, more flexible chain might be able to adopt a conformation that allows for optimal binding, while a shorter, more rigid chain might restrict the molecule to a less favorable orientation.

Stereochemical Considerations in Activity Modulation

For chiral molecules, the stereochemistry is often a critical factor in determining biological activity. In the case of 8-Isopropyl-3,4-dihydrocarbostyril and its analogs, if a chiral center exists, it is highly likely that the different enantiomers or diastereomers will exhibit different potencies and selectivities.

This is because the three-dimensional arrangement of atoms in a chiral molecule dictates how it fits into the chiral environment of a biological receptor. One enantiomer may bind with high affinity, leading to the desired pharmacological effect, while the other enantiomer may have low affinity or even bind to a different receptor, potentially causing off-target effects.

Therefore, the synthesis and biological evaluation of individual stereoisomers are essential for a complete understanding of the SAR and for the development of a safe and effective therapeutic agent.

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) is a computational strategy employed when the three-dimensional structure of a biological target is unknown. This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. LBDD methods for a novel compound like 8-Isopropyl-3,4-dihydrocarbostyril would typically involve:

Quantitative Structure-Activity Relationship (QSAR): This technique would involve synthesizing and testing a series of analogues of this compound to correlate variations in their chemical structure with changes in biological activity. A predictive model could then be built. However, no such QSAR studies for this compound are currently documented.

Pharmacophore Modeling: If a set of molecules with known activity against a particular target were available, a pharmacophore model could be generated. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model could then be used to screen virtual libraries for other potential active compounds. No pharmacophore models based on or including this compound have been published.

Structure-Based Drug Design (SBDD) Approaches

In contrast to LBDD, structure-based drug design (SBDD) relies on the known three-dimensional structure of a biological target, typically a protein or nucleic acid.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve:

Target Identification: A specific protein target would need to be identified based on a therapeutic hypothesis.

Docking Simulation: The 3D structure of this compound would be placed into the binding site of the target protein using specialized software. The program would then explore different binding poses and score them based on factors like intermolecular forces and geometric complementarity.

As there are no published studies, there are no identified protein targets or corresponding docking scores or binding interaction data for this compound.

Table 1: Hypothetical Molecular Docking Data for this compound

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

Following molecular docking, molecular dynamics (MD) simulations could be used to study the dynamic behavior of the this compound-protein complex over time. This would provide insights into:

Binding Stability: Assessing whether the compound remains stably bound in the active site.

Conformational Changes: Observing any changes in the shape of the protein or the ligand upon binding.

Binding Free Energy Calculations: More accurately estimating the binding affinity.

Currently, no MD simulation studies for this compound have been reported in the scientific literature.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), could be used to investigate the electronic properties of this compound. This would allow for the calculation of:

Molecular Orbitals (HOMO/LUMO): To understand its reactivity.

Electrostatic Potential Maps: To identify regions of positive and negative charge, which are crucial for intermolecular interactions.

Bond Orders and Atomic Charges: To provide a detailed picture of its electronic structure.

This fundamental electronic data for this compound is not available in published research.

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value |

| HOMO Energy | Data Not Available |

| LUMO Energy |

Preclinical Pharmacokinetics and Biotransformation Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Preclinical studies in animal models are crucial for characterizing the ADME properties of a new chemical entity. While specific data for 8-Isopropyl-3,4-dihydrocarbostyril is not publicly available, general principles of pharmacokinetics can be applied to hypothesize its behavior.

Following administration, the absorption of a compound like this compound would be influenced by its physicochemical properties, such as its lipophilicity and solubility, as well as the route of administration. Once absorbed into the systemic circulation, it would be distributed to various tissues and organs. The extent of distribution would depend on factors like plasma protein binding and tissue permeability.

Metabolism, primarily occurring in the liver, is a key determinant of the compound's duration of action and elimination. The biotransformation of this compound would likely involve a series of enzymatic reactions to convert it into more water-soluble metabolites. These metabolites, along with any unchanged parent compound, would then be excreted from the body, typically via the kidneys (urine) or the liver (bile and feces).

A representative data table for pharmacokinetic parameters in a hypothetical animal model is presented below.

| Parameter | Value | Unit |

| Bioavailability (F) | ~70 | % |

| Volume of Distribution (Vd) | ~2.5 | L/kg |

| Plasma Protein Binding | ~90 | % |

| Clearance (CL) | ~0.5 | L/h/kg |

| Elimination Half-life (t½) | ~4 | hours |

Identification of Major Metabolites and Metabolic Pathways

The metabolic fate of a drug is a critical aspect of its preclinical evaluation. For a compound with the structure of this compound, several metabolic pathways can be anticipated. The isopropyl group and the dihydrocarbostyril nucleus present multiple sites for enzymatic attack.

Phase I metabolic reactions, which introduce or expose functional groups, are likely to be the initial steps in its biotransformation. These could include hydroxylation of the aromatic ring or the isopropyl group, as well as N-dealkylation or oxidation of the lactam ring. Subsequent Phase II reactions would involve the conjugation of these newly formed functional groups with endogenous molecules such as glucuronic acid or sulfate, rendering the metabolites more hydrophilic and facilitating their excretion.

The identification of these metabolites is typically achieved using sophisticated analytical techniques like liquid chromatography-mass spectrometry (LC-MS) on samples obtained from in vivo animal studies or in vitro incubations with liver microsomes.

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450)

The biotransformation of a vast number of drugs is mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. nih.gov These enzymes are responsible for the oxidative metabolism of many xenobiotics. nih.gov It is highly probable that CYP enzymes play a central role in the metabolism of this compound.

Specific CYP isoforms, such as those from the CYP1, CYP2, and CYP3 families, are responsible for the metabolism of a majority of clinically used drugs. nih.gov To determine which specific CYP isoforms are involved in the metabolism of this compound, in vitro studies using recombinant human CYP enzymes or specific chemical inhibitors would be necessary. This information is crucial for predicting potential drug-drug interactions, as co-administered drugs that inhibit or induce these enzymes could significantly alter the pharmacokinetic profile of this compound. nih.gov

Influence of Structural Modifications on Preclinical Pharmacokinetic Parameters

Modifying the chemical structure of a lead compound is a common strategy in drug discovery to optimize its pharmacokinetic properties. In the case of this compound, even minor structural alterations could have a profound impact on its ADME profile.

For instance, altering the size or polarity of the substituent at the 8-position could influence its absorption and distribution characteristics. Replacing the isopropyl group with a more polar moiety might decrease its plasma protein binding and increase its renal clearance. Conversely, introducing a more lipophilic group could enhance its absorption but might also lead to increased metabolic clearance.

The following table illustrates hypothetical changes in pharmacokinetic parameters resulting from structural modifications to the parent compound.

| Compound | Modification | Cmax (ng/mL) | t½ (h) | AUC (ng·h/mL) |

| This compound | Parent | 500 | 4 | 2000 |

| Compound A | Replacement of isopropyl with methyl | 450 | 3 | 1500 |

| Compound B | Introduction of a hydroxyl group on the aromatic ring | 600 | 2.5 | 1800 |

| Compound C | Replacement of isopropyl with a t-butyl group | 400 | 6 | 2800 |

Drug Discovery and Development Implications for 8 Isopropyl 3,4 Dihydrocarbostyril Derivatives

Hit-to-Lead Optimization Strategies

The hit-to-lead (H2L) process is a crucial stage in early drug discovery where initial "hits" from high-throughput screening are refined into more promising "lead" compounds. wikipedia.orgupmbiomedicals.com This phase focuses on improving potency, selectivity, and metabolic properties. wikipedia.org For derivatives of 3,4-dihydrocarbostyril, a key strategy involves iterative chemical modifications to enhance target engagement and pharmacological properties.

A notable example can be found in the optimization of 3,4-dihydrocarbostyril derivatives as antituberculosis agents. After screening a library of carbostyrils, researchers identified promising hits and proceeded with optimization. nih.gov This process involves synthesizing a series of analogs to establish a clear structure-activity relationship (SAR), which correlates changes in the chemical structure with biological activity. sk.ru

Strategies for optimizing dihydrocarbostyril derivatives often involve:

Fragment-Based Growth: This approach, often guided by computational modeling, involves adding or modifying chemical fragments to the core structure to improve interactions with the biological target. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically altering different parts of the molecule, such as the substituents on the carbostyril ring, medicinal chemists can identify which modifications lead to improved activity and selectivity.

Physicochemical Property Modulation: Optimization also focuses on tuning properties like lipophilicity and the number of hydrogen bond donors and acceptors to improve drug-like characteristics, such as oral absorption. sk.ru

A successful hit-to-lead campaign can significantly increase the potency of a compound, often by several orders of magnitude, from the micromolar range of initial hits to the nanomolar range of lead compounds. wikipedia.org

Lead Compound Identification and Validation

Following successful hit-to-lead optimization, the next step is the identification and validation of a lead compound that will proceed into more extensive preclinical and clinical development. wikipedia.org This involves a more rigorous assessment of the compound's biological activity and drug-like properties.

In the case of the antituberculosis 3,4-dihydrocarbostyril derivatives, a lead compound, OPC-167832, was identified after extensive optimization. nih.gov The validation of this lead compound involved several key steps:

Potency and Spectrum of Activity: OPC-167832 demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.00024 to 0.002 μg/ml. nih.gov It was also shown to be bactericidal against both replicating and non-replicating bacilli. nih.gov

Target Identification and Engagement: Through whole-genome and targeted sequencing of resistant mutants, the target of OPC-167832 was identified as decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1), an essential enzyme for mycobacterial cell wall synthesis. nih.gov

In Vitro Pharmacological Profile: The lead compound was profiled for potential liabilities, such as off-target effects and cytotoxicity. For instance, ring-substituted 8-hydroxyquinoline-2-carboxanilides, another class of antimycobacterial agents, were screened for cytotoxicity against human cell lines to ensure a therapeutic window. nih.gov

The table below summarizes the key validation data for the lead compound OPC-167832.

| Parameter | Finding for OPC-167832 | Reference |

| Target | Decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1) | nih.gov |

| MIC Range vs. M. tuberculosis | 0.00024 to 0.002 μg/ml | nih.gov |

| Activity | Bactericidal against growing and intracellular bacilli | nih.gov |

| Frequency of Resistance | < 1.91 × 10⁻⁷ | nih.gov |

Potential for Combination Therapies (Preclinical Context)

In many therapeutic areas, particularly infectious diseases and oncology, combination therapy is a standard of care. Preclinical evaluation of a new lead compound often includes assessing its potential for use in combination with existing drugs.

For the antituberculosis lead compound OPC-167832, in vitro checkerboard assays showed no antagonistic effects with other anti-TB agents. nih.gov Furthermore, in a mouse model of chronic tuberculosis, OPC-167832 exhibited significant combination effects when used with other antituberculosis drugs like delamanid, bedaquiline, or levofloxacin. nih.gov

Similarly, for other classes of compounds like 8-hydroxyquinoline (B1678124) derivatives, which have shown activity against viruses, the potential for combination with other antiviral agents would be a key consideration in their preclinical development. mdpi.com

The rationale for combination therapy includes:

Increasing efficacy through synergistic or additive effects.

Reducing the emergence of drug resistance.

Lowering the required doses of individual drugs, potentially reducing toxicity.

Addressing Challenges in Chemical Development and Scale-Up

Once a lead compound is identified, the focus shifts to developing a robust, safe, and scalable chemical synthesis process. This is a critical step, as the synthesis used to make small quantities for initial testing is often not suitable for producing the kilograms of material required for extensive preclinical and clinical studies. uab.cat

The development of a manufacturing process for aripiprazole, a drug that contains a 3,4-dihydrocarbostyril core, provides insights into the challenges and strategies for this class of compounds. A patent for the synthesis of a key intermediate, 7-hydroxy-3,4-dihydrocarbostyril, describes a process designed for high yield and purity on a larger scale. wipo.int This involves optimizing reaction conditions, such as temperature and the choice of Lewis acid and solvent, to ensure a consistent and efficient process. wipo.int

Key considerations in chemical development and scale-up include:

Route Scouting and Process Optimization: Identifying the most efficient and cost-effective synthetic route.

Impurity Profiling: Identifying and controlling impurities that may affect the safety and efficacy of the final drug.

Process Safety: Ensuring the manufacturing process is safe to operate on a large scale.

Crystallization and Polymorphism: Controlling the solid-state properties of the active pharmaceutical ingredient, which can impact its stability and bioavailability.

The development of novel chemical tools and techniques, such as the use of stable nickel complexes for cross-coupling reactions, can also help to streamline the synthesis of complex molecules and accelerate the drug development process. osu.edu

Future Research Trajectories and Unexplored Scientific Avenues

Novel Target Identification and Validation

The dihydrocarbostyril core is present in approved drugs with diverse mechanisms of action, suggesting that derivatives like 8-Isopropyl-3,4-dihydrocarbostyril could interact with a variety of biological targets. nih.gov Future research should focus on identifying and validating novel molecular targets for this specific compound.

Potential Research Approaches:

High-Throughput Screening: Employing large-scale screening assays against a broad panel of receptors, enzymes, and ion channels to identify initial hits.

Affinity Chromatography and Mass Spectrometry: Utilizing immobilized this compound as bait to capture and identify binding proteins from cell lysates.

Computational Docking and Virtual Screening: Using the known structure of the compound to predict its binding affinity to the three-dimensional structures of various protein targets. nih.gov

Given the activities of related quinolinone compounds, potential novel target classes could include, but are not limited to:

Kinases: Many quinoline (B57606) derivatives have shown activity as kinase inhibitors, particularly in the context of cancer therapy. nih.gov

G-Protein Coupled Receptors (GPCRs): The structural similarity to ligands for serotonin (B10506) and dopamine (B1211576) receptors suggests the potential for activity at other GPCRs. nih.gov

Epigenetic Targets: Exploring the interaction of this compound with histone deacetylases (HDACs) or bromodomains, which are emerging as important cancer targets.

Application in Emerging Disease Models

The diverse pharmacological activities of the broader quinolinone class suggest that this compound could be relevant in a variety of disease contexts beyond those traditionally associated with this scaffold.

Potential Therapeutic Areas for Investigation:

Neurodegenerative Diseases: Beyond the established role of some quinolinones in psychiatric disorders, investigating the neuroprotective effects of this compound in models of Alzheimer's and Parkinson's disease is a promising avenue. nih.govresearchgate.netfrontiersin.org The anti-inflammatory properties observed in related compounds could be particularly relevant. nih.gov

Oncology: The anti-proliferative and pro-apoptotic effects of some quinoline derivatives warrant the evaluation of this compound in various cancer cell lines, such as those for breast, colon, and liver cancer. researchgate.netnih.govnih.gov

Infectious Diseases: Quinolones are a well-established class of antibiotics. mdpi.comnih.gov While the carbostyril subclass is less explored for this application, the potential for antibacterial or antiviral activity should be investigated, especially against drug-resistant strains. mdpi.com

Advanced Synthetic Methodologies

The development of more efficient and versatile synthetic routes to this compound and its derivatives is crucial for enabling extensive structure-activity relationship (SAR) studies.

Future Synthetic Strategies:

Catalytic C-H Activation: Modern synthetic methods, such as palladium-catalyzed C-H activation, could enable the direct and selective functionalization of the carbostyril core, providing rapid access to a library of analogues. rsc.orgacs.orgrsc.org

Flow Chemistry: Utilizing continuous flow reactors could offer improved reaction control, scalability, and safety for the synthesis of this compound.

Biocatalysis: Employing enzymes for key synthetic steps could lead to more stereoselective and environmentally friendly production methods. nih.gov

Recent advances in the synthesis of quinolines and lactams, such as visible-light-initiated catalysis and novel cyclization strategies, could be adapted for the synthesis of 8-substituted dihydrocarbostyrils. researchgate.netmdpi.comnih.govrsc.orgacs.org

Integration of Omics Technologies in Mechanistic Studies

To gain a deeper understanding of the biological effects of this compound, the integration of 'omics' technologies is essential.

Omics Approaches for Mechanistic Insights:

Proteomics: Analyzing changes in the cellular proteome upon treatment with the compound can help to identify its molecular targets and affected signaling pathways.

Metabolomics: Studying the impact of the compound on the cellular metabolome can reveal its effects on metabolic pathways and identify potential biomarkers of its activity.

Transcriptomics: Assessing changes in gene expression profiles can provide insights into the cellular response to the compound and its mechanism of action.

These unbiased, system-wide approaches can uncover unexpected biological activities and provide a more comprehensive picture of the compound's pharmacological profile.

Development of Advanced Delivery Systems (Conceptual)

The hydrophobic nature of many carbostyril derivatives can present challenges for their formulation and delivery. worldscientific.com Conceptualizing advanced delivery systems for this compound could enhance its therapeutic potential.

Conceptual Delivery Systems:

Nanoparticle Encapsulation: Formulating the compound within polymeric nanoparticles or liposomes could improve its solubility, stability, and bioavailability. worldscientific.comijrps.comresearchgate.net

Targeted Drug Delivery: Conjugating the delivery vehicle with ligands that bind to receptors overexpressed on diseased cells could enable targeted delivery of the compound, increasing its efficacy and reducing off-target effects. youtube.com

Stimuli-Responsive Systems: Designing delivery systems that release the compound in response to specific stimuli at the target site (e.g., pH, enzymes) could provide for more controlled and localized drug action.

These advanced delivery strategies, while conceptual at this stage for this specific compound, represent a critical area of future research to translate the potential of this compound into clinical applications. nih.govacs.org

Q & A

Basic Research Question

Q1: What are the key considerations in designing a synthetic route for 8-Isopropyl-3,4-dihydrocarbostyril to ensure high yield and purity? Answer:

- Reaction Optimization : Use factorial design to systematically evaluate variables such as catalyst type (e.g., acid/base), solvent polarity, and temperature. For example, a 2^3 factorial design can identify interactions between variables and optimize conditions for cyclization or alkylation steps .

- Purification : Apply membrane separation technologies (e.g., nanofiltration) to isolate the target compound from byproducts, leveraging differences in molecular weight and solubility .

- Characterization : Validate purity via HPLC coupled with mass spectrometry (LC-MS) and confirm structural integrity using 2D NMR (e.g., HSQC, HMBC) .

Advanced Research Question

Q2: How can computational chemistry resolve contradictions in spectroscopic data for this compound derivatives? Answer:

- Density Functional Theory (DFT) : Calculate NMR chemical shifts (¹³C, ¹H) and compare them with experimental data to validate structural assignments. Discrepancies may arise from solvent effects or conformational flexibility, which can be modeled using solvation models (e.g., COSMO) .

- Molecular Dynamics (MD) : Simulate rotational energy barriers of the isopropyl group to assess its impact on NOESY correlations, addressing conflicting NOE data .

Basic Research Question

Q3: Which analytical techniques are critical for characterizing the stability of this compound under varying pH and temperature conditions? Answer:

- Stability Testing : Perform accelerated degradation studies using forced conditions (e.g., 40°C/75% RH) and monitor degradation products via UPLC-PDA.

- Kinetic Analysis : Apply the Arrhenius equation to predict shelf life, with rate constants derived from HPLC area-% data .

- Structural Confirmation : Use FTIR to detect hydrolytic cleavage of the lactam ring and XRD to assess crystallinity changes .

Advanced Research Question

Q4: What methodologies address low reproducibility in catalytic asymmetric synthesis of this compound? Answer:

- Chiral Catalyst Screening : Employ high-throughput robotic platforms to test chiral ligands (e.g., BINOL-derived phosphoric acids) and metal complexes (e.g., Ru or Rh).

- In Situ Monitoring : Use ReactIR to track enantiomeric excess (ee) during reactions, identifying kinetic resolution pathways .

- Statistical Analysis : Apply multivariate regression to isolate factors (e.g., moisture content, ligand purity) causing batch-to-batch variability .

Basic Research Question

Q5: How can researchers validate the biological activity of this compound against enzyme targets? Answer:

- Enzyme Assays : Use fluorescence-based assays (e.g., FRET) to measure inhibition of target enzymes (e.g., kinases or oxidoreductases).

- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism), ensuring triplicate replicates to minimize error .

- Control Experiments : Include positive controls (e.g., known inhibitors) and validate selectivity via counter-screening against related enzymes .

Advanced Research Question

Q6: What strategies reconcile discrepancies between in vitro and in vivo efficacy data for this compound? Answer:

- Metabolite Profiling : Use LC-HRMS to identify active metabolites in plasma, comparing their concentrations with in vitro IC₅₀ values .

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate tissue distribution and protein binding to explain reduced in vivo activity .

- Transporter Studies : Investigate efflux pumps (e.g., P-gp) using Caco-2 cell monolayers to assess bioavailability limitations .

Methodological Resources

- CRDC Classifications : Refer to RDF2050103 (chemical engineering design) and RDF2050108 (process control) for advanced reactor design and simulation .

- Experimental Design : Utilize factorial design ( ) and enzyme-etching protocols ( ) for material synthesis and testing.

- Data Validation : Cross-reference thermochemical databases (e.g., NIST) for enthalpy and entropy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.